molecular formula C20H14BaN4O7S2 B12734442 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt CAS No. 84030-39-7

2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt

Cat. No.: B12734442
CAS No.: 84030-39-7
M. Wt: 623.8 g/mol
InChI Key: YMIKUQRGCLQKIS-UHFFFAOYSA-L
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Description

2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textiles, paper, and leather dyeing, due to its bright and stable coloration properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt typically involves the following steps:

  • Diazotization: : The process begins with the diazotization of 4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-amine. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C).

  • Coupling Reaction: : The diazonium salt formed in the previous step is then coupled with naphthalene-1-sulphonic acid in an alkaline medium. This step results in the formation of the azo dye.

  • Barium Salt Formation: : Finally, the azo dye is treated with barium chloride to form the barium salt of the compound. This step enhances the dye’s stability and insolubility in water, making it suitable for various industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation products.

    Reduction: Reduction of the azo group can result in the cleavage of the -N=N- bond, forming amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.

    Substitution: Sulfuric acid or nitric acid can be used for sulfonation and nitration reactions, respectively.

Major Products

    Oxidation Products: Various oxidized forms of the azo dye.

    Reduction Products: Corresponding amines from the cleavage of the azo bond.

    Substitution Products: Sulfonated or nitrated derivatives of the original compound.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.

    Biology: Employed in staining techniques for microscopy due to its vivid color.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to proteins and other biomolecules, altering their properties and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, sodium salt
  • 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, potassium salt

Uniqueness

The barium salt of the compound is unique due to its enhanced stability and insolubility in water compared to its sodium and potassium counterparts. This makes it particularly suitable for applications where water resistance is crucial, such as in outdoor textiles and coatings.

Properties

CAS No.

84030-39-7

Molecular Formula

C20H14BaN4O7S2

Molecular Weight

623.8 g/mol

IUPAC Name

barium(2+);2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H16N4O7S2.Ba/c1-12-18(20(25)24(23-12)14-7-9-15(10-8-14)32(26,27)28)22-21-17-11-6-13-4-2-3-5-16(13)19(17)33(29,30)31;/h2-11,18H,1H3,(H,26,27,28)(H,29,30,31);/q;+2/p-2

InChI Key

YMIKUQRGCLQKIS-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

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